

Application Notes and Protocols for SSR-PCR Amplification and Electrophoresis

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Compound of Interest

Compound Name: *Rtspssr*

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These application notes provide a detailed protocol for the amplification of Simple Sequence Repeat (SSR) markers using the Polymerase Chain Reaction (PCR) and subsequent analysis of the amplicons through polyacrylamide gel electrophoresis (PAGE) and silver staining. SSRs, or microsatellites, are highly polymorphic DNA markers valuable in genetic diversity studies, germplasm characterization, and marker-assisted breeding.^[1]

SSR-PCR Amplification

This protocol outlines the preparation of the PCR reaction mixture and the thermocycler conditions for the amplification of SSR markers.

Experimental Protocol: SSR-PCR Amplification

The following table details the components for a standard 10 µL PCR reaction. For multiple reactions, a master mix should be prepared to ensure consistency.^[2]

Table 1: PCR Reaction Mixture

Component	Volume for 10 µL Reaction	Final Concentration
2x PCR Master Mix*	5.0 µL	1x
Forward Primer (10 µM)	0.2 µL	0.2 µM
Reverse Primer (10 µM)	0.2 µL	0.2 µM
Template DNA (30 ng/µL)	2.0 µL	60 ng
Nuclease-Free Water	2.6 µL	-
Total Volume	10.0 µL	

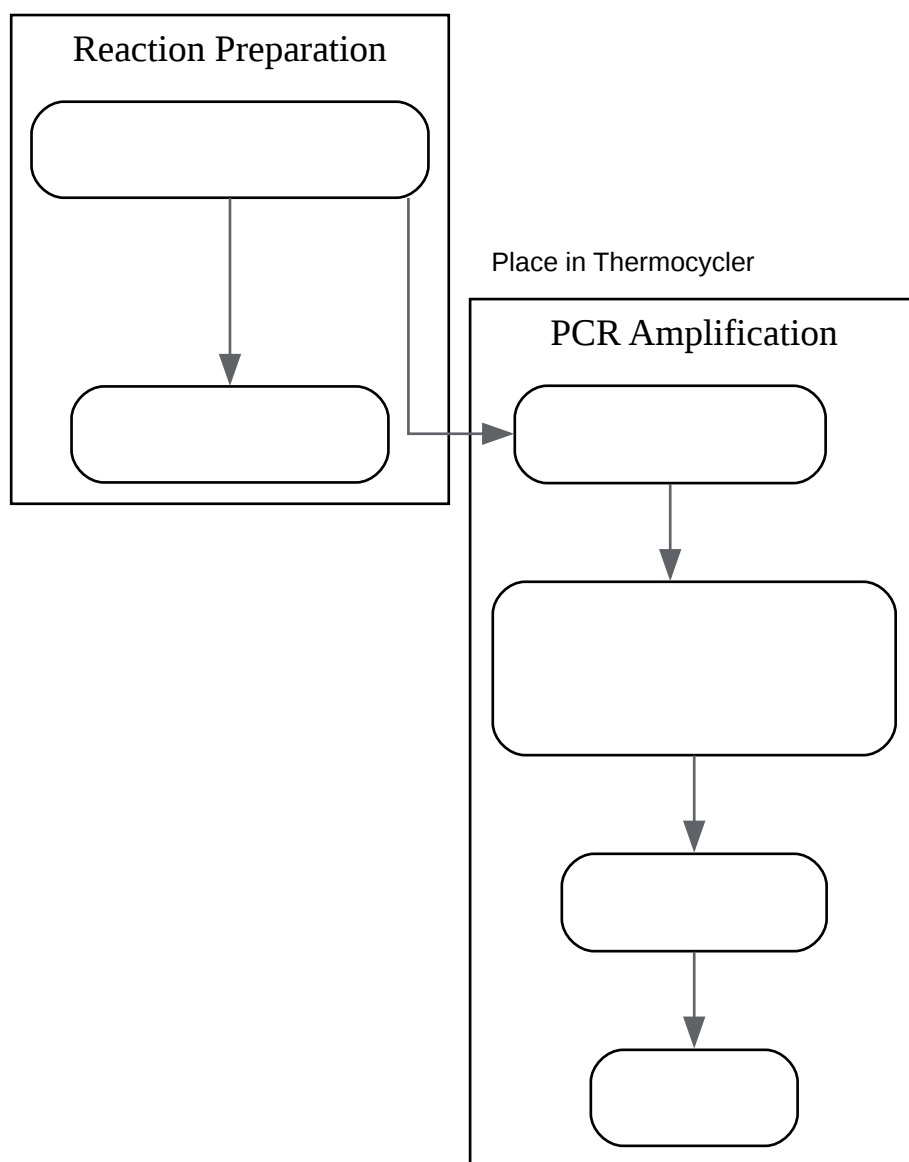
*A typical 2x PCR master mix contains Taq DNA polymerase, dNTPs, MgCl₂, and reaction buffer.[3]

Table 2: Thermocycler Program for SSR-PCR

Step	Temperature (°C)	Duration	Cycles
Initial Denaturation	94	5 minutes	1
Denaturation	94	45 seconds	35-38
Annealing**	55-60	45 seconds	1
Extension	72	1 minute	
Final Extension	72	10 minutes	1
Hold	4	Indefinite	1

**The annealing temperature should be optimized for each specific primer pair.

Workflow for SSR-PCR Amplification



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Caption: Workflow for SSR-PCR Amplification.

Polyacrylamide Gel Electrophoresis (PAGE)

Following PCR, the amplified DNA fragments are separated by size using non-denaturing polyacrylamide gel electrophoresis.

Experimental Protocol: Polyacrylamide Gel Preparation

This section describes the preparation of a 6% non-denaturing polyacrylamide gel.

Table 3: Reagents for 6% Non-denaturing Polyacrylamide Gel (50 mL)

Reagent	Volume/Amount
30% Acrylamide/Bis-acrylamide (29:1)	10 mL
5x TBE Buffer	10 mL
Distilled Water	30 mL
10% Ammonium Persulfate (APS)	250 µL
TEMED	20 µL

Note: Acrylamide is a neurotoxin and should be handled with care, using appropriate personal protective equipment.[\[3\]](#)

Procedure:

- Assemble the glass plates and spacers for the gel casting apparatus.
- In a beaker, mix the acrylamide/bis-acrylamide solution, TBE buffer, and distilled water.
- Add the APS and TEMED to initiate polymerization. Mix gently and pour the solution between the glass plates.
- Insert the comb and allow the gel to polymerize for at least 30 minutes.[\[4\]](#)

Experimental Protocol: Electrophoresis

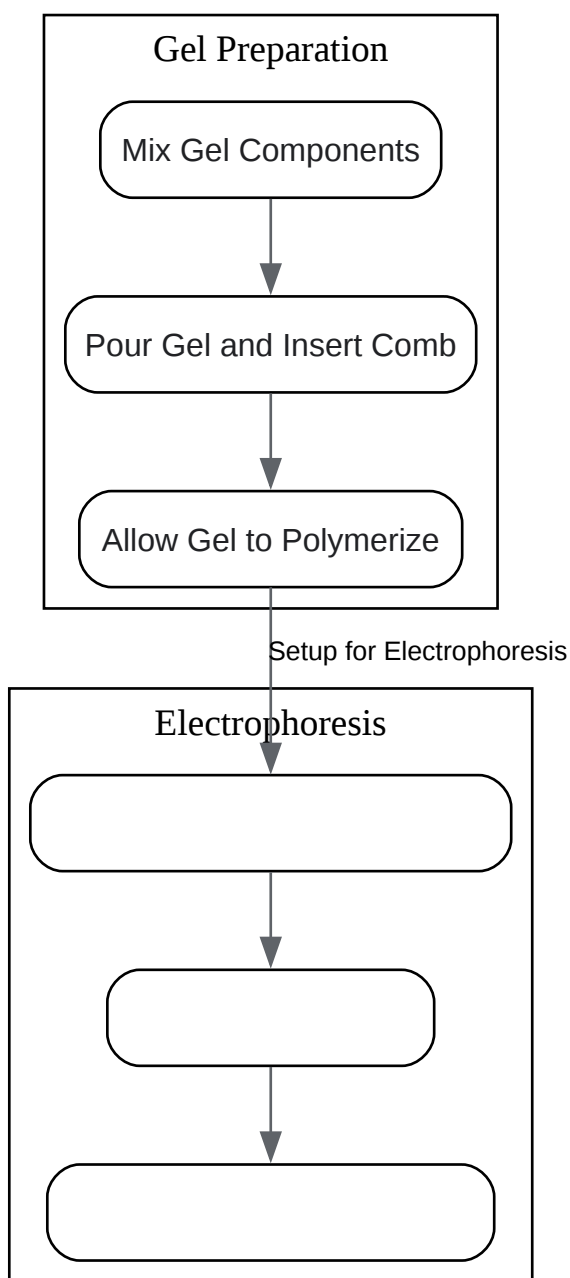
Table 4: Electrophoresis Running Conditions

Parameter	Value
Running Buffer	0.5x TBE
Voltage	110 V (constant)
Approximate Run Time	70-90 minutes

Procedure:

- After polymerization, remove the comb and place the gel cassette into the electrophoresis tank.
- Fill the upper and lower buffer chambers with 0.5x TBE buffer.
- Load approximately 1-5 μL of PCR product mixed with loading dye into each well.^[3] A DNA ladder should be loaded in at least one lane to determine the size of the amplicons.
- Connect the electrophoresis unit to the power supply and run at a constant voltage until the dye front reaches the bottom of the gel.^[3]

Workflow for Polyacrylamide Gel Electrophoresis



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Caption: Workflow for Polyacrylamide Gel Electrophoresis.

Silver Staining

Silver staining is a highly sensitive method for visualizing DNA fragments in polyacrylamide gels.[3]

Experimental Protocol: Silver Staining

This protocol is a simplified and rapid method for silver staining.

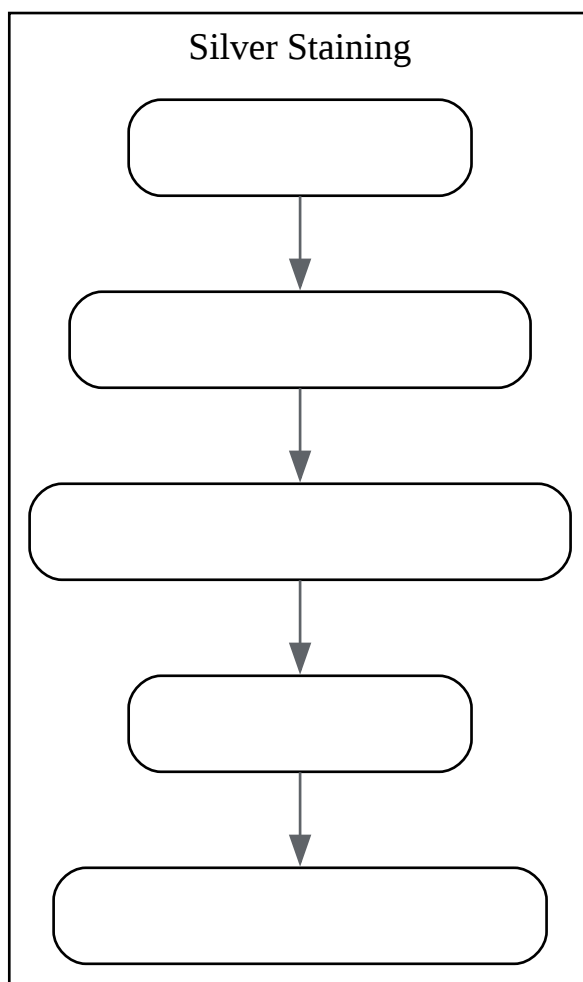
Table 5: Silver Staining Solutions

Solution	Composition
Impregnation Solution	1.5 g Silver Nitrate in 1 L of distilled water
Development Solution	10 g Sodium Hydroxide and 1 mL of 37% Formaldehyde in 1 L of distilled water

Procedure:

- After electrophoresis, carefully remove the gel from the glass plates and rinse with distilled water.
- Immerse the gel in the impregnation solution and agitate gently for 3-4 minutes.^[3]
- Briefly rinse the gel with distilled water.
- Immerse the gel in the development solution and agitate until the DNA bands appear.^[3] This usually takes a few minutes.
- To stop the development, transfer the gel to a solution of 10% acetic acid for a few minutes.
- Rinse the gel with distilled water and photograph for documentation.

Workflow for Silver Staining



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Caption: Workflow for Silver Staining of Polyacrylamide Gels.

Data Analysis

The resulting bands on the polyacrylamide gel represent the different alleles of the SSR markers. The size of the fragments can be estimated by comparing their migration to the DNA ladder. Polymorphisms are observed as differences in the banding patterns between individuals. This data can be scored and used for various genetic analyses.

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